6-Methylbenzo[d]thiazol-2(3H)-one
Overview
Description
6-Methylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The compound’s structure consists of a benzene ring fused with a thiazole ring, with a methyl group attached to the benzene ring and a carbonyl group at the second position of the thiazole ring.
Mechanism of Action
Target of Action
The primary target of 6-Methylbenzo[d]thiazol-2(3H)-one is the LasB quorum sensing system of Gram-negative bacteria, particularly Pseudomonas aeruginosa . This system is crucial for bacterial cell-cell communication, allowing bacteria to respond to external factors and coordinate host toxic behaviors .
Mode of Action
The compound interacts with its target by binding to the active site of the LasR protein in the LasB quorum sensing system . This binding inhibits the quorum sensing process, thereby disrupting bacterial communication .
Biochemical Pathways
By inhibiting the LasB quorum sensing system, the compound affects pathways related to biofilm formation, virulence production, and other pathogenic behaviors . This disruption can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics .
Pharmacokinetics
Its effectiveness in inhibiting the lasb quorum sensing system suggests that it may have suitable bioavailability .
Result of Action
The inhibition of the LasB quorum sensing system results in a decrease in the pathogenic behaviors of the bacteria, such as biofilm formation and virulence production . This can potentially lead to a reduction in the severity of bacterial infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria and the specific conditions within the host organism can affect the compound’s action . .
Biochemical Analysis
Biochemical Properties
6-Methylbenzo[d]thiazol-2(3H)-one has been found to interact with various enzymes and proteins. For instance, it has been reported that derivatives of 2-methylbenzothiazole act as potent inhibitors of monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitter amines . This interaction suggests that this compound could potentially influence biochemical reactions involving these enzymes .
Cellular Effects
It has been suggested that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one typically involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound. One common method is the reaction of 2-aminothiophenol with acetic anhydride, which leads to the formation of the desired benzothiazole derivative. The reaction is usually carried out in the presence of a base such as sodium acetate and under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methylbenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its luminescent properties.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the carbonyl group at the second position.
6-Bromo-3-methylbenzo[d]thiazol-2(3H)-imine: Contains a bromine atom and an imine group instead of a carbonyl group.
Benzo[d]thiazole-2-thiol: Contains a thiol group instead of a carbonyl group.
Uniqueness
6-Methylbenzo[d]thiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonyl group at the second position of the thiazole ring is particularly important for its activity as a monoamine oxidase inhibitor, setting it apart from other benzothiazole derivatives .
Properties
IUPAC Name |
6-methyl-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFQBNCCRYZGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548274 | |
Record name | 6-Methyl-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53827-53-5 | |
Record name | 6-Methyl-2(3H)-benzothiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53827-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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